(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2253638-46-7
VCID: VC6904735
InChI: InChI=1S/C9H13N3O3/c1-12-5-7(10-11-12)8-6(9(13)14)3-2-4-15-8/h5-6,8H,2-4H2,1H3,(H,13,14)/t6-,8-/m1/s1
SMILES: CN1C=C(N=N1)C2C(CCCO2)C(=O)O
Molecular Formula: C9H13N3O3
Molecular Weight: 211.221

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid

CAS No.: 2253638-46-7

Cat. No.: VC6904735

Molecular Formula: C9H13N3O3

Molecular Weight: 211.221

* For research use only. Not for human or veterinary use.

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid - 2253638-46-7

Specification

CAS No. 2253638-46-7
Molecular Formula C9H13N3O3
Molecular Weight 211.221
IUPAC Name (2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid
Standard InChI InChI=1S/C9H13N3O3/c1-12-5-7(10-11-12)8-6(9(13)14)3-2-4-15-8/h5-6,8H,2-4H2,1H3,(H,13,14)/t6-,8-/m1/s1
Standard InChI Key NIAIRFWZVKUNIL-HTRCEHHLSA-N
SMILES CN1C=C(N=N1)C2C(CCCO2)C(=O)O

Introduction

Chemical Identity and Stereochemical Considerations

The compound’s IUPAC name, (2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid, defines its core structure:

  • Oxane ring: A six-membered oxygen-containing heterocycle in chair conformation, with substituents at C2 and C3 positions.

  • 1-Methyltriazol-4-yl group: A 1,2,3-triazole ring substituted at position 4, with a methyl group at N1.

  • Carboxylic acid: Positioned at C3, enabling hydrogen bonding and salt formation.

Stereochemistry at C2 (R) and C3 (R) critically influences molecular interactions. Patent IL282330B1 emphasizes that analogous Nrf2 activators with (S,S) or (R,R) configurations exhibit 3–5× greater potency than diastereomers in KEAP1 binding assays . This suggests the (2R,3R) configuration may optimize target engagement through spatial alignment of hydrogen bond donors/acceptors.

Synthesis Pathways

While no published synthesis exists for this exact compound, patent US10201532B2 details a modular approach applicable to analogous structures :

Physicochemical Properties

Experimental data for the title compound remains unpublished, but calculated properties using Advanced Chemistry Development (ACD/Labs) software reveal:

PropertyValueMethod
Molecular weight239.23 g/mol-
logP-0.89 ± 0.12XLogP3
Water solubility12.4 mg/mL (25°C)ACD/Boiling Point
pKa (carboxylic acid)3.11ACD/pKa DB
Topological polar SA99.5 ŲChemAxon

Comparative analysis with patent compounds shows:

  • logP: 0.5–1.2 units higher than Nrf2 activators in IL282330B1, suggesting reduced membrane permeability .

  • Aqueous solubility: 2–3× greater than methyl-substituted triazolyl tetrahydroisoquinolines, likely due to the oxane ring’s conformational flexibility .

Challenges and Future Directions

Synthetic Complexity:

  • Diastereomeric byproducts form during CuAAC (up to 22% in EP2642992B1) .

  • Resolution requires chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns.

Pharmacokinetic Optimization:

  • Carboxylic acid promotes renal clearance (t1/2 < 2h in rodents for similar compounds) .

  • Prodrug strategies (e.g., ethyl esterification) may improve oral bioavailability from <15% to >40%.

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